molecular formula C47H48N3NaO7S2 B12425598 Brilliant blue G-250

Brilliant blue G-250

Cat. No.: B12425598
M. Wt: 854.0 g/mol
InChI Key: RWVGQQGBQSJDQV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Brilliant blue G-250 is synthesized through a series of organic reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to obtain the final product. The industrial methods ensure high yield and purity of the dye, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Brilliant blue G-250 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce different colored derivatives of the dye, while substitution reactions can yield modified dye molecules with altered properties .

Mechanism of Action

Brilliant blue G-250 exerts its effects primarily through non-covalent interactions with proteins. The dye binds to proteins via hydrophobic interactions and electrostatic attractions between the dye’s sulfonic acid groups and the basic amino acid residues of the proteins. This binding stabilizes the dye-protein complex, resulting in a color change that can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and specificity for protein binding, making it an ideal choice for protein quantification and visualization in biochemical research. Its ability to form stable complexes with proteins under various conditions sets it apart from other dyes .

Biological Activity

Brilliant Blue G-250, also known as Coomassie this compound (CBBG), is a synthetic dye primarily used in biochemistry for protein quantification. Its biological activity extends beyond mere staining; it has been investigated for various therapeutic applications and interactions with biological systems. This article delves into the multifaceted biological activities of CBBG, supported by recent research findings, case studies, and relevant data.

Overview of Coomassie this compound

CBBG is a triphenylmethane dye that exhibits a strong affinity for proteins, particularly under acidic conditions. The dye undergoes a color change upon binding to proteins, which is exploited in the Bradford assay for protein quantification. Beyond its analytical uses, recent studies have highlighted its potential as a chemical chaperone and therapeutic agent.

Chemical Chaperone Activity

Recent research indicates that CBBG can act as a chemical chaperone , stabilizing protein conformations and preventing aggregation. A study demonstrated that CBBG stabilizes the α-helical conformation of human insulin, enhancing its secretion and potentially improving therapeutic efficacy . This property is particularly beneficial in designing biostable insulin formulations.

Table 1: Effects of CBBG on Insulin Stability

ParameterControl (Without CBBG)With CBBG
Insulin AggregationHighLow
α-Helical Content30%60%
Secretion RateBaselineIncreased by 40%

Anti-inflammatory Properties

CBBG has shown promise in reducing inflammation, particularly in models of pulmonary fibrosis. A study involving bleomycin-induced lung fibrosis in rats revealed that CBBG acts as a selective P2×7 receptor antagonist, leading to the inhibition of the NLRP3 inflammasome pathway. This action resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential utility in managing inflammatory diseases .

Case Study: Pulmonary Fibrosis Model

In a controlled experiment, rats treated with CBBG exhibited significant histological improvements and reduced collagen deposition compared to untreated controls. The following biomarkers were analyzed:

BiomarkerControl GroupCBBG Treatment
Hydroxyproline LevelsElevatedSignificantly Reduced
TGF-βHighDecreased
Collagen Type IIncreasedDecreased

Protein Quantification and Sensitivity Variations

CBBG's binding characteristics vary among different proteins, influencing its application in protein quantification assays. Research has shown that the sensitivity of CBBG for various proteins can differ significantly; for instance, it demonstrates higher sensitivity towards albumin compared to globulins . This variability necessitates calibration against standard methods for accurate quantification.

Table 2: Sensitivity of CBBG for Different Proteins

ProteinSensitivity (Absorbance Shift)
Bovine Serum AlbuminHigh
Cytochrome cModerate
TrypsinLow

The biological activity of CBBG can be attributed to its interaction with specific amino acid residues within proteins. Studies indicate that the dye preferentially binds to arginine residues, which may explain its varying effectiveness across different proteins . Additionally, the dye's ability to alter the absorbance spectrum upon binding provides insights into its mechanism of action in protein assays.

Properties

Molecular Formula

C47H48N3NaO7S2

Molecular Weight

854.0 g/mol

IUPAC Name

sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1

InChI Key

RWVGQQGBQSJDQV-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]

Origin of Product

United States

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